molecular formula C9H8N6 B11500873 N-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazol-2-amine

N-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B11500873
M. Wt: 200.20 g/mol
InChI Key: DQPGDVUPCKMJQS-UHFFFAOYSA-N
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Description

N-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazol-2-amine is an organic compound that belongs to the class of heterocyclic compounds It features a triazole ring fused to a benzimidazole moiety, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,4-triazole with 2-chlorobenzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or benzimidazole rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced triazole or benzimidazole derivatives.

    Substitution: Formation of substituted triazole or benzimidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored as a potential therapeutic agent for treating cancer and other diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as luminescent sensors and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of N-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
  • 4-(4H-1,2,4-Triazol-4-yl)phenylmethanol
  • 4-(4H-1,2,4-Triazol-4-yl)aniline

Uniqueness

N-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazol-2-amine stands out due to its unique combination of the triazole and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with various molecular targets, making it a versatile compound for diverse applications.

Properties

Molecular Formula

C9H8N6

Molecular Weight

200.20 g/mol

IUPAC Name

N-(1,2,4-triazol-4-yl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C9H8N6/c1-2-4-8-7(3-1)12-9(13-8)14-15-5-10-11-6-15/h1-6H,(H2,12,13,14)

InChI Key

DQPGDVUPCKMJQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN3C=NN=C3

Origin of Product

United States

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